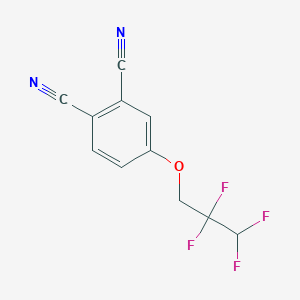

4-(2,2,3,3-Tetrafluoropropoxy)benzene-1,2-dicarbonitrile

Description

Properties

IUPAC Name |

4-(2,2,3,3-tetrafluoropropoxy)benzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F4N2O/c12-10(13)11(14,15)6-18-9-2-1-7(4-16)8(3-9)5-17/h1-3,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGLGCUTWCKKOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(C(F)F)(F)F)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400698 | |

| Record name | 4-(2,2,3,3-tetrafluoropropoxy)benzene-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121190-46-3 | |

| Record name | 4-(2,2,3,3-tetrafluoropropoxy)benzene-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The primary method involves nucleophilic aromatic substitution (SNAr), where a tetrafluoropropoxy group is introduced to a pre-functionalized benzene ring.

Optimization Strategies

Alternative Routes via Diazotization

Purification and Characterization

Chromatographic Techniques

Post-synthesis purification employs column chromatography with silica gel and solvent mixtures like dichloromethane:methanol (95:5).

| Step | Details |

|---|---|

| Crude Extraction | Dissolve product in DCM; filter to remove insoluble impurities. |

| Column Packing | Silica gel (60–200 μm) with CH₂Cl₂:MeOH (95:5) as eluent. |

| Fraction Analysis | TLC monitoring (Rf ≈ 0.4 in CH₂Cl₂:MeOH 9:1). |

Spectroscopic Confirmation

-

FT-IR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~1100 cm⁻¹ (C-F stretch).

-

¹H NMR : Aromatic protons appear as doublets (δ 6.8–7.2 ppm), with the tetrafluoropropoxy chain’s –OCH₂– group resonating at δ 4.0–4.5 ppm.

Challenges and Limitations

-

Fluorine Reactivity : The electron-withdrawing nature of fluorine complicates nucleophilic substitution, necessitating strong bases.

-

Byproduct Formation : Competing reactions at ortho positions may occur if the nitrile groups inadequately activate the para position.

-

Scalability : High-boiling solvents like DMSO complicate large-scale synthesis due to energy-intensive removal.

Chemical Reactions Analysis

4-(2,2,3,3-Tetrafluoropropoxy)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing cyano groups. Common reagents include alkyl halides and strong bases.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound with various functional groups .

Scientific Research Applications

4-(2,2,3,3-Tetrafluoropropoxy)benzene-1,2-dicarbonitrile has diverse scientific research applications:

Materials Science: It is used in the synthesis of advanced materials, including polymers and coatings with unique properties such as hydrophobicity and chemical resistance.

Organic Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceuticals: It is investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.

Mechanism of Action

The mechanism of action of 4-(2,2,3,3-Tetrafluoropropoxy)benzene-1,2-dicarbonitrile is primarily related to its ability to interact with specific molecular targets. The electron-withdrawing cyano groups and the tetrafluoropropoxy moiety influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties emerge when compared to analogs with varying substituents or fluorination patterns. Below is a detailed analysis:

Substituent Position and Fluorination Patterns

- 3-(1,1,2,2-Tetrafluoroethoxy)benzene-1,2-dicarbonitrile

- Structural difference: The tetrafluoroethoxy group is at the 3-position instead of the 4-position.

- Impact: Altered electronic effects due to the meta-substitution reduce conjugation efficiency, affecting reactivity in phthalocyanine synthesis .

- 4-(Trifluoromethyl)benzene-1,2-dicarbonitrile

- Structural difference: A trifluoromethyl (-CF₃) group replaces the tetrafluoropropoxy (-O-C₃H₂F₄) group.

- Impact: The -CF₃ group’s stronger electron-withdrawing nature increases electrophilicity but reduces solubility in polar solvents compared to the ether-linked fluorinated chain .

Chain Length and Fluorination Degree

- 4-(Perfluoropropoxy)benzene-1,2-dicarbonitrile Structural difference: A longer perfluoropropoxy (-O-C₃F₇) chain replaces the tetrafluoropropoxy group. Impact: Increased hydrophobicity and steric hindrance, which may impede crystallization but enhance stability in nonpolar environments .

- 4-(2-Methoxyphenoxy)benzene-1,2-dicarbonitrile Structural difference: A methoxy-phenoxy group (-O-C₆H₄-OCH₃) substitutes the fluorinated chain. Impact: The electron-donating methoxy group reduces electrophilic reactivity, making it less suitable for applications requiring strong electron-deficient aromatic systems .

Functional Group Variations

- 4-(4-Formylphenoxy)benzene-1,2-dicarbonitrile Structural difference: A formyl (-CHO) group is introduced on the phenoxy substituent. Impact: The aldehyde functionality enables crosslinking or further functionalization, expanding utility in polymer chemistry .

- 4-(Phenothiazin-10-yl)benzene-1,2-dicarbonitrile Structural difference: A phenothiazine moiety replaces the fluorinated chain. Impact: The bulky, redox-active phenothiazine group enhances photophysical properties, making it suitable for optoelectronic devices .

Data Tables for Comparative Analysis

Table 1: Key Structural and Property Comparisons

| Compound Name | Substituent/Group | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|

| 4-(2,2,3,3-Tetrafluoropropoxy)-1,2-dicarbonitrile | -O-C₃H₂F₄ | 258.17 | High lipophilicity, thermal stability | Phthalocyanine precursors, OLEDs |

| 4-(Trifluoromethyl)-1,2-dicarbonitrile | -CF₃ | 213.19 | Strong electron withdrawal, low solubility | Electrophilic aromatic substitutions |

| 4-(Perfluoropropoxy)-1,2-dicarbonitrile | -O-C₃F₇ | 292.12 | Extreme hydrophobicity | Hydrophobic coatings |

| 4-(2-Methoxyphenoxy)-1,2-dicarbonitrile | -O-C₆H₄-OCH₃ | 250.25 | Electron-donating, crystalline | Crystal engineering |

Table 2: Fluorination Impact on Reactivity (Adapted from )

| Compound | Fluorine Atoms | Reactivity in Nucleophilic Substitution | Melting Point (°C) |

|---|---|---|---|

| 4-(2,2,3,3-Tetrafluoropropoxy)-derivative | 4 | Moderate | 160–165 (est.) |

| 4-(1,1,2,2-Tetrafluoroethoxy)-derivative | 4 | High | 145–150 |

| 4-(Trifluoromethyl)-derivative | 3 | Very High | 180–185 |

| Non-fluorinated analog (methoxy) | 0 | Low | 120–125 |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.